molecular formula C17H18N2O5 B10877479 N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine

N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine

Cat. No.: B10877479
M. Wt: 330.33 g/mol
InChI Key: OZWZHLMZGHMSJE-UHFFFAOYSA-N
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Description

N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine is a complex organic compound that features a furan ring, an amide linkage, and a valine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine typically involves the following steps:

    Formation of the Furan-2-ylcarbonyl Intermediate: This step involves the reaction of furan-2-carboxylic acid with a suitable activating agent such as thionyl chloride to form furan-2-carbonyl chloride.

    Amidation Reaction: The furan-2-carbonyl chloride is then reacted with 2-aminobenzoic acid to form the intermediate 2-[(furan-2-ylcarbonyl)amino]benzoic acid.

    Coupling with Valine: The final step involves coupling the intermediate with valine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM) to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine can undergo oxidation reactions to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The amide linkage can be reduced to form the corresponding amine.

    Substitution: The furan ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃-THF).

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine can be used as a building block for the synthesis of more complex molecules

Biology

This compound can be used in the study of enzyme-substrate interactions due to its amide linkage, which mimics peptide bonds. It can also serve as a model compound for studying the behavior of furan-containing peptides.

Medicine

This compound has potential applications in drug design and development. Its structure can be modified to create analogs with improved pharmacokinetic and pharmacodynamic properties.

Industry

In materials science, this compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The furan ring can participate in π-π stacking interactions, while the valine residue can engage in hydrophobic interactions with protein surfaces.

Comparison with Similar Compounds

Similar Compounds

  • N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)glycine
  • N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)alanine
  • N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)leucine

Uniqueness

N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine is unique due to the presence of the valine residue, which imparts specific steric and hydrophobic properties. This makes it distinct from other similar compounds that contain different amino acid residues. The furan ring also provides a site for further functionalization, allowing for the creation of a wide range of derivatives with tailored properties.

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

2-[[2-(furan-2-carbonylamino)benzoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C17H18N2O5/c1-10(2)14(17(22)23)19-15(20)11-6-3-4-7-12(11)18-16(21)13-8-5-9-24-13/h3-10,14H,1-2H3,(H,18,21)(H,19,20)(H,22,23)

InChI Key

OZWZHLMZGHMSJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2

Origin of Product

United States

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